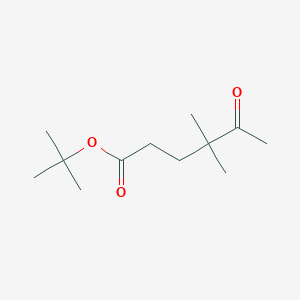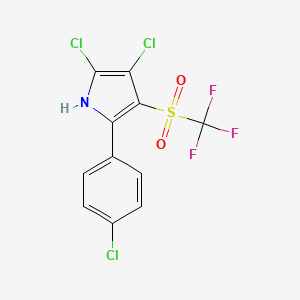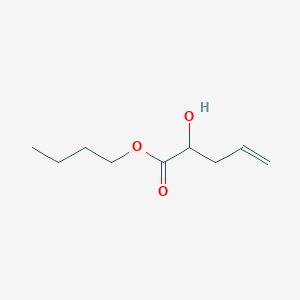![molecular formula C5H7Cl3O2Sn B12558241 3-[(Trichlorostannyl)methyl]oxolan-2-one CAS No. 143939-03-1](/img/structure/B12558241.png)
3-[(Trichlorostannyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Trichlorostannyl)methyl]oxolan-2-one is an organotin compound that features a trichlorostannyl group attached to a methyl group, which is further connected to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trichlorostannyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with trichloromethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive trichlorostannyl group. The reaction conditions often include:
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
- Temperature: The reaction is typically conducted at low temperatures (0-25°C) to control the reactivity of the trichlorostannyl group.
- Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Use of automated systems for the addition of reagents and solvents to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Trichlorostannyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form oxolan-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of the trichlorostannyl group can lead to the formation of tin-hydride derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted oxolan-2-one derivatives.
- Oxidized products with various functional groups.
- Reduced tin-hydride derivatives.
Applications De Recherche Scientifique
3-[(Trichlorostannyl)methyl]oxolan-2-one has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Trichlorostannyl)methyl]oxolan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The oxolan-2-one ring provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways:
Nucleophilic Sites: The trichlorostannyl group targets nucleophilic sites such as amines, thiols, and hydroxyl groups.
Pathways: The compound can participate in pathways involving substitution, oxidation, and reduction reactions, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
3-[(Trichlorostannyl)methyl]oxolan-2-one can be compared with other similar compounds, such as:
3-[(Trimethylstannyl)methyl]oxolan-2-one: Features a trimethylstannyl group instead of a trichlorostannyl group, leading to different reactivity and applications.
3-[(Tributylstannyl)methyl]oxolan-2-one: Contains a tributylstannyl group, which affects its solubility and reactivity.
3-[(Triphenylstannyl)methyl]oxolan-2-one:
Uniqueness: The presence of the trichlorostannyl group in this compound imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
143939-03-1 |
|---|---|
Formule moléculaire |
C5H7Cl3O2Sn |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
3-(trichlorostannylmethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7O2.3ClH.Sn/c1-4-2-3-7-5(4)6;;;;/h4H,1-3H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
PLRJZSVOKCYXDT-UHFFFAOYSA-K |
SMILES canonique |
C1COC(=O)C1C[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)

